

# Application Note: Catalytic Asymmetric Synthesis of 1,2-Diamines Using Spirocyclic Ligands

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## Compound of Interest

Compound Name: (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Cat. No.: B8217196

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## Executive Summary

Chiral 1,2-diamines are privileged structural motifs in modern pharmacopeia, serving as the core scaffold for blockbuster chemotherapeutics (e.g., Oxaliplatin), anti-influenza agents (e.g., Tamiflu/Osetamivir), and as chiral controllers in asymmetric catalysis (e.g., DPEN). Traditional synthesis often relies on resolution of racemates or the use of stoichiometric chiral auxiliaries, which are inefficient for large-scale drug development.

This guide details the application of Spirocyclic Ligands—specifically SPINOL-derived Chiral Phosphoric Acids (CPAs) and Spiro-Bis(oxazoline) (SpiroBOX) ligands—for the catalytic asymmetric synthesis of 1,2-diamines. Unlike biaryl ligands (e.g., BINOL/BINAP), spirocyclic ligands possess a rigid, fused-ring backbone that eliminates atropisomerization and provides a highly tunable steric environment, often resulting in superior enantioselectivity for challenging substrates.

## Part 1: The Spirocyclic Advantage

The success of spirocyclic ligands stems from their

-symmetric 1,1'-spirobiindane backbone.<sup>[1]</sup> This scaffold offers distinct advantages over flexible biaryl systems:

Feature	Biaryl Ligands (e.g., BINOL)	Spirocyclic Ligands (e.g., SPINOL)	Impact on 1,2-Diamine Synthesis
Backbone Rigidity	Moderate; prone to dihedral angle fluctuation.	High; fused rings prevent rotation.	Tighter transition states; higher ee for sterically demanding imines/aziridines.
Chiral Stability	Can racemize at high T (atropisomerization).	Configurational stability; no racemization.	Ideal for high-temperature reactions often required for sterically hindered amines.
Steric Tunability	3,3'-substituents fan outwards.	7,7'-substituents create a deep chiral pocket.	Superior shielding of the Re or Si face during nucleophilic attack.

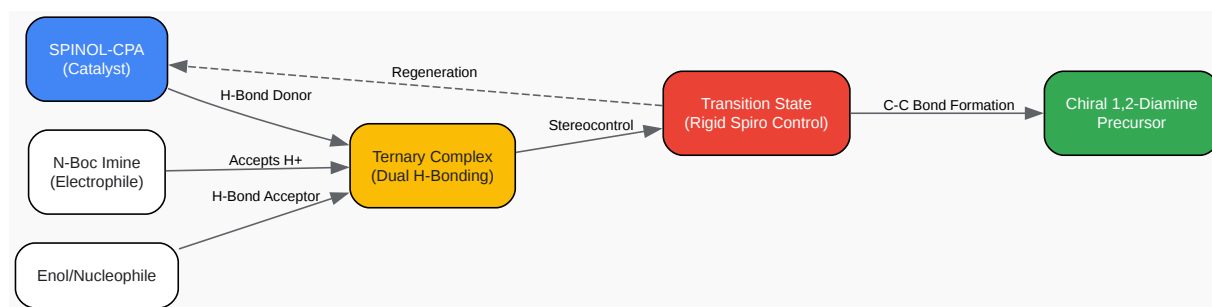
## Part 2: Protocol A — Organocatalytic Mannich Reaction (SPINOL-CPA)

Methodology: Asymmetric Mannich reaction of

-Boc imines with acetaldimines/nucleophiles using SPINOL-derived Chiral Phosphoric Acids.  
Target: Syn- or Anti-1,2-Diamine derivatives (highly tunable).

### Mechanistic Insight

The SPINOL-CPA acts as a bifunctional catalyst. The acidic proton activates the electrophile (imine) via hydrogen bonding, while the phosphoryl oxygen interacts with the nucleophile (or its enol form), orienting them in a precise spatial arrangement.



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Figure 1: Bifunctional activation mode of SPINOL-CPA in Mannich-type reactions.

## Experimental Protocol

Reaction:

-Boc-aldimine + Acetylacetone (or equivalent nucleophile)

Protected 1,2-Diamine.

Materials:

- Catalyst: (S)-STRIP or (S)-SPINOL-CPA (5 mol%)
- Substrate:
  - Boc-benzaldimine (1.0 equiv)
- Nucleophile: Acetylacetone (1.2 equiv)
- Solvent: Toluene (anhydrous)
- Additives: 4Å Molecular Sieves (activated)

Step-by-Step Procedure:

- Catalyst Preparation: In a flame-dried Schlenk tube, weigh (S)-SPINOL-CPA (0.025 mmol, 5 mol%) and activated 4Å MS (100 mg).
- Solvation: Add anhydrous Toluene (2.0 mL) under Argon atmosphere. Stir at room temperature (25 °C) for 10 minutes to ensure catalyst solubility.
  - Expert Note: Toluene is preferred over DCM to maximize interactions between the catalyst arenes and the substrate.
- Substrate Addition: Add -Boc-benzaldimine (0.5 mmol, 1.0 equiv) to the mixture. Stir for 15 minutes.
- Reaction Initiation: Dropwise add Acetylacetone (0.6 mmol, 1.2 equiv).
- Monitoring: Stir at -20 °C to 0 °C (substrate dependent). Monitor by TLC (EtOAc/Hexane 1:4). Reaction typically completes in 12–24 hours.
- Workup: Quench with saturated NaHCO<sub>3</sub> (2 mL). Extract with DCM (2 mL). Dry organics over Na<sub>2</sub>SO<sub>4</sub>.  
.[2]
- Purification: Flash column chromatography on silica gel.
  - Validation: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column).

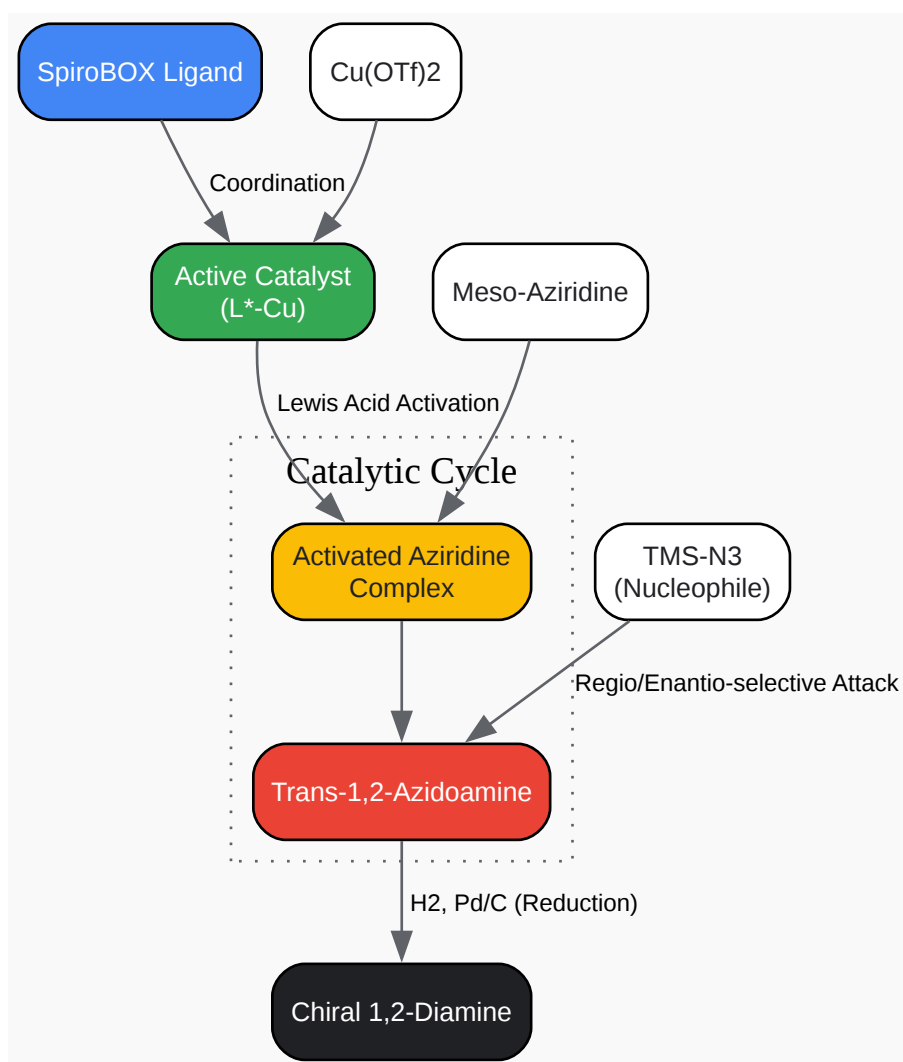
## Part 3: Protocol B — Metal-Catalyzed Ring Opening (SpiroBOX-Cu)

Methodology: Copper(II)-catalyzed asymmetric ring opening of meso-aziridines using Spiro-Bis(oxazoline) (SpiroBOX) ligands. Target: Trans-1,2-Diamines (e.g., cyclohexane-1,2-diamine)

derivatives).[3][4]

## Mechanistic Insight

The Copper center, coordinated by the rigid SpiroBOX ligand, functions as a Lewis acid. It binds to the aziridine nitrogen, activating the ring towards nucleophilic attack. The spiro backbone creates a "chiral wall" that forces the azide nucleophile to attack the meso-aziridine at a specific carbon, breaking symmetry.



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Figure 2: Desymmetrization of meso-aziridines using SpiroBOX-Cu complex.

## Experimental Protocol

Reaction: Meso-N-tosylaziridine + TMSN

trans-1,2-Diamine precursor.

Materials:

- Ligand: (S,S,S)-SpiroBOX (6 mol%) [Ref 1]
- Metal Source: Cu(OTf)  
(5 mol%)
- Substrate: Meso-N-tosylcyclohexaneaziridine (1.0 equiv)
- Nucleophile: TMSN  
(1.2 equiv)
- Solvent: CH  
Cl  
(anhydrous)

Step-by-Step Procedure:

- Catalyst Formation (Self-Validating Step):
  - Mix Cu(OTf)  
(0.025 mmol) and SpiroBOX ligand (0.030 mmol) in anhydrous DCM (2 mL) under .
  - Stir for 1 hour at room temperature.
  - Visual Check: The solution should turn a distinct clear blue/green (depending on ligand), indicating successful complexation. If precipitate remains, complexation is incomplete.
- Substrate Addition: Cool the catalyst solution to 0 °C. Add the aziridine substrate (0.5 mmol).

- Nucleophilic Attack: Add TMSN

(0.6 mmol) dropwise.

- Safety: TMSN

is toxic and potentially explosive. Use a blast shield and work in a well-ventilated fume hood.

- Reaction: Stir at 0 °C for 24–48 hours.
- Workup: Dilute with DCM, wash with water and brine.
- Reduction (to Diamine):
  - Dissolve the crude azido-amine in MeOH.
  - Add Pd/C (10 wt%) and stir under H  
balloon (1 atm) for 12 hours.
  - Filter through Celite to obtain the free chiral 1,2-diamine.

## Part 4: Senior Scientist Notes (Troubleshooting)

- Moisture Sensitivity:
  - SPINOL-CPA: Generally robust to trace moisture, but anhydrous conditions maximize ee.
  - SpiroBOX-Cu: Highly sensitive. The triflate counter-ion is hygroscopic. Use a glovebox for weighing Cu(OTf)  
if possible.
- Ligand Selection:
  - For bulky imines, use SPINOL-CPAs with 3,3'-aryl groups bearing electron-withdrawing substituents (e.g., 3,5-(CF

)

-Ph). This increases the acidity of the catalyst.

- For aliphatic aziridines, SpiroBOX ligands with benzyl side chains often outperform phenyl side chains due to increased flexibility accommodating the alkyl ring.
- Kinetic Resolution:
  - If direct synthesis yields low ee, apply the SPINOL-CPA protocol to a racemic 1,2-diamine mixture. SPINOL-CPAs are exceptional at kinetic resolution of diamines via selective acylation.

## References

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## Sources

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